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Introduction

Infigratinib (also known as BGJ398 and TRUSELTIQ™) is a potent and selective, orally
bioavailable, ATP-competitive tyrosine kinase inhibitor targeting the fibroblast growth factor
receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Alterations
in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are
known oncogenic drivers in various malignancies.[5][6] Infigratinib disrupts this aberrant
signaling, thereby inhibiting tumor cell proliferation and survival.[1][7] It has received regulatory
approval for the treatment of adults with previously treated, unresectable locally advanced or
metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.|[1]
[5] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and
pharmacodynamics (PD) of infigratinib in key animal models, which formed the basis for its
clinical development.

Mechanism of Action

FGFRs are a family of receptor tyrosine kinases that, upon binding with fibroblast growth
factors (FGFs), dimerize and auto-phosphorylate, activating downstream signaling cascades.[1]
[6] These pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, are crucial for
regulating cell proliferation, differentiation, migration, and survival.[6][8] Infigratinib binds to the
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ATP-binding cleft of FGFR1, FGFR2, and FGFR3, preventing downstream signaling and
thereby inhibiting the proliferation of cancer cells with constitutive FGFR activation.[1][5][7]

Signaling Pathway Visualization

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by
Infigratinib.
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Caption: Infigratinib inhibits FGFR dimerization and phosphorylation.
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Pharmacokinetics in Animal Models

The pharmacokinetic profile of infigratinib has been characterized in several animal species,
including mice, rats, and dogs. These studies have been essential for dose selection in efficacy
and toxicology studies.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

o Absorption: Infigratinib is orally bioavailable.[7][9]

o Metabolism:In vitro studies have shown that infigratinib is predominantly metabolized by the
cytochrome P450 enzyme CYP3A4 (~94%), with a minor contribution from flavin-containing
monooxygenase 3 (FMO3).[1][2] Key active metabolites, BHS697 and CQM157, have been
identified across species, including rats, dogs, and humans.[1][10] These metabolites exhibit
binding affinities and pharmacological activity similar to the parent compound.[2][11]

o Excretion: In humans, after a single radiolabeled dose, approximately 77% of the dose was
excreted in feces and 7.2% in urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of infigratinib observed in
animal models. (Note: Specific preclinical PK values like Cmax and AUC are often proprietary;
the available data focuses more on dose-exposure relationships).

Table 1: Infigratinib Dosing in Preclinical Models
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. Dosing Purpose of
Species Model . Reference
Regimen (Oral) Study

10, 20, or 30
Mouse HCC Xenograft mgl/kg, once Efficacy [12]
daily
-~ Efficacy
Mouse GIST Xenograft Not specified - [13]
(Combination)
0.2, 0.5 mg/kg
Mouse Achondroplasia daily; 1 mg/kg Efficacy [14]

every 3 days

0.1 mg/kg (low
Rat Wistar dose), 1.0 mg/kg  Toxicology [15][16]
(high dose)

| Rat, Mouse, Dog | Various | 0.03 mg/kg to 30 mg/kg | PK/PD (Phosphorus levels) |[17][18][19]
|

Pharmacodynamics in Animal Models

Preclinical pharmacodynamic studies have demonstrated the potent anti-tumor activity of
infigratinib in various cancer models and have characterized its on-target physiological effects.

Anti-Tumor Efficacy

Infigratinib has shown significant anti-tumor activity in multiple mouse and rat xenograft models
of human tumors that possess activating FGFR alterations.[1][11] This includes patient-derived
xenograft (PDX) models of cholangiocarcinoma with FGFR2 fusions and models of urothelial
carcinoma with FGFR3 mutations.[2][11]

Table 2: Summary of Infigratinib Anti-Tumor Activity in Xenograft Models
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FGFR
Cancer Type Animal Model . Key Findings Reference
Alteration
Cholangiocarc Mouse/Rat FGFR2 Inhibition of [[2]120]
inoma (CCA) Xenograft Fusions tumor growth
Hepatocellular ) Potent
_ High FGFR _
Carcinoma Mouse PDX ) suppression of [12]
Expression
(HCC) tumor growth
Urothelial FGFR3 Anti-tumor
) Mouse Xenograft ) o [2]
Carcinoma Mutations activity observed

| Gastrointestinal Stromal Tumor (GIST) | Mouse Xenograft | None (FGFR signaling as
resistance mechanism) | No anti-tumor effect alone; enhanced imatinib effect in combination |
[13]]

Pharmacodynamic Biomarkers: Hyperphosphatemia

Inhibition of FGFR signaling, particularly FGFR1, disrupts phosphate homeostasis regulated by
FGF23, leading to increased serum phosphate levels (hyperphosphatemia).[18][21] This on-
target effect has been consistently observed across species and serves as a key
pharmacodynamic biomarker for infigratinib activity.[3]

Studies in mice, rats, and dogs established a clear dose- and exposure-response relationship.
[17]

e High Doses (=10 mg/kg): A significant relationship between infigratinib dose, exposure
(AUCo-24), and increased phosphorus levels was observed.[18][19]

o Low Doses (<5 mg/kg): No significant relationship between dose and phosphorus levels was
found in rats and mice, indicating a threshold effect.[17][18][19]

Pharmacodynamic Visualization

The relationship between drug exposure and a key pharmacodynamic response can be
visualized as follows.
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Caption: Relationship between Infigratinib dose, exposure, and effect.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Below are representative protocols derived from published studies.

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor activity of infigratinib in
a mouse xenograft model.
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Caption: General workflow for a preclinical xenograft efficacy study.
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» Animal Models: Female adult nu/nu NMRI mice or similar immunodeficient strains are
commonly used for establishing patient- or cell-line-derived xenografts.[13] For studies on
specific conditions like achondroplasia, transgenic mouse models (e.g., Fgfr3Y367C/+) are
employed.[14]

o Drug Administration: Infigratinib is administered orally, typically once daily.[12]

o Efficacy Assessment: Anti-tumor effects are quantified by regular caliper-based
measurements of tumor volume. Animal well-being is monitored by measuring body weight.
[13]

o Mechanism of Action Analysis: At the end of the study, tumors are often collected for further
analysis. Western blotting is used to assess the phosphorylation status of FGFR and
downstream signaling proteins like ERK and AKT. Immunohistochemistry (IHC) can be used
to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis.[12][13]

Dentoalveolar and Craniofacial Development Study in
Rats

e Animal Model: Wistar rats were dosed from postnatal day 1.[15][16]

o Dosing: Animals received daily oral doses of a vehicle control, low-dose infigratinib (0.1
mg/kg), or high-dose infigratinib (1.0 mg/kg).[15][16]

e Analysis: At the study endpoint, effects on dental and craniofacial development were
evaluated using micro-computed tomography (micro-CT), histology, and IHC to assess tooth
morphology, bone volume and density, and the expression of relevant proteins.[15][16]

Conclusion

Preclinical studies in various animal models have been instrumental in defining the
pharmacological profile of infigratinib. These studies established its mechanism of action as a
potent FGFR inhibitor, characterized its pharmacokinetic properties, and demonstrated
significant anti-tumor efficacy in models with specific FGFR alterations. Furthermore, the
identification of hyperphosphatemia as a consistent, on-target pharmacodynamic biomarker
has proven valuable for clinical development. The comprehensive data gathered from these
animal studies provided a strong rationale for advancing infigratinib into clinical trials, ultimately
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leading to its approval as a targeted therapy for patients with FGFR2-altered

cholangiocarcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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